molecular formula C16H31KO2 B3333669 Potassium (16-~2~H_1_)hexadecanoate CAS No. 1219589-15-7

Potassium (16-~2~H_1_)hexadecanoate

Cat. No.: B3333669
CAS No.: 1219589-15-7
M. Wt: 295.52 g/mol
InChI Key: MQOCIYICOGDBSG-RWQOXAPSSA-M
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Description

Potassium (16-~2~H_1_)hexadecanoate, also known as potassium palmitate, is a chemical compound with the molecular formula C16H31KO2. It is a potassium salt of hexadecanoic acid, where one of the hydrogen atoms at the 16th position is replaced by deuterium (a stable isotope of hydrogen). This compound is commonly used in various scientific and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (16-~2~H_1_)hexadecanoate can be synthesized through the reaction of hexadecanoic acid with potassium hydroxide in the presence of deuterium oxide (D2O). The reaction typically involves heating the mixture to facilitate the exchange of hydrogen with deuterium at the 16th position. The reaction conditions include:

    Temperature: Approximately 80-100°C

    Solvent: Deuterium oxide (D2O)

    Reagents: Hexadecanoic acid, potassium hydroxide

The reaction proceeds as follows:

C16H32O2+KOH+D2OC16H31KO2+H2O\text{C16H32O2} + \text{KOH} + \text{D2O} \rightarrow \text{C16H31KO2} + \text{H2O} C16H32O2+KOH+D2O→C16H31KO2+H2O

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes:

    Reactant Purification: Ensuring the purity of hexadecanoic acid and potassium hydroxide.

    Reaction Control: Monitoring temperature, pressure, and reaction time.

    Product Isolation: Using techniques such as crystallization and filtration to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium (16-~2~H_1_)hexadecanoate undergoes various chemical reactions, including:

    Oxidation: Reacts with oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Can be reduced to form alcohols or alkanes.

    Substitution: Participates in nucleophilic substitution reactions where the potassium ion is replaced by other cations.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution Reagents: Alkyl halides, metal salts

Major Products Formed

    Oxidation: Formation of hexadecanone or hexadecanoic acid.

    Reduction: Formation of hexadecanol or hexadecane.

    Substitution: Formation of various alkylated hexadecanoates.

Scientific Research Applications

Potassium (16-~2~H_1_)hexadecanoate is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a deuterium-labeled compound in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: Employed in metabolic studies to trace the incorporation of fatty acids in biological systems.

    Medicine: Investigated for its potential role in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of deuterium-labeled compounds for various industrial applications.

Mechanism of Action

The mechanism of action of potassium (16-~2~H_1_)hexadecanoate involves its interaction with molecular targets such as enzymes and receptors. The deuterium atom at the 16th position can influence the compound’s metabolic stability and reactivity. The pathways involved include:

    Enzymatic Reactions: The compound can be metabolized by enzymes such as lipases and esterases.

    Receptor Binding: It may interact with specific receptors involved in lipid metabolism and signaling.

Comparison with Similar Compounds

Potassium (16-~2~H_1_)hexadecanoate can be compared with other similar compounds such as:

    Potassium palmitate: The non-deuterated form of the compound.

    Potassium stearate: A similar potassium salt of octadecanoic acid.

    Sodium palmitate: The sodium salt of hexadecanoic acid.

Uniqueness

The presence of deuterium at the 16th position makes this compound unique. This isotopic labeling allows for specific studies in NMR spectroscopy and metabolic tracing, which are not possible with non-deuterated compounds .

Properties

IUPAC Name

potassium;16-deuteriohexadecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;/h2-15H2,1H3,(H,17,18);/q;+1/p-1/i1D;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQOCIYICOGDBSG-RWQOXAPSSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]CCCCCCCCCCCCCCCC(=O)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31KO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10745930
Record name Potassium (16-~2~H_1_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.52 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219589-15-7
Record name Potassium (16-~2~H_1_)hexadecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10745930
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1219589-15-7
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium (16-~2~H_1_)hexadecanoate
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Potassium (16-~2~H_1_)hexadecanoate
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Potassium (16-~2~H_1_)hexadecanoate
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Potassium (16-~2~H_1_)hexadecanoate

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